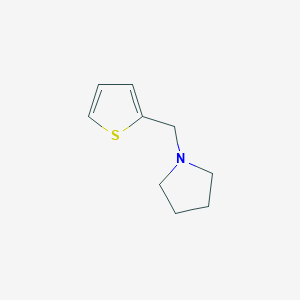
7-Methyl-7-octenenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Technology Improvement
- 7-Methyl-7-octenenitrile has been utilized in the synthesis of various compounds. For instance, a study reported the synthesis of 4-isopropyl-7-keto-5-octenenitrile starting from 5-methyl-4-formyl hexanenitrile. Improvements in this synthetic technology have been achieved through specific reaction conditions, leading to increased reaction yield and reduced reaction time (J. Chun, 2000).
In Vitro Tests and Therapy Applications
- Zinc(II) complex of octa-anionic octakis-(7-methyl-7,8-dicarba-nido-undeca-boran-8-yl)hexyl-thio-6,13,20,27-phthalocyanine has been synthesized for use in boron neutron capture therapy (BNCT). This compound showed potential for increasing the boron concentration in cancerous cell lines, suggesting its suitability for bimodal or multimodal anticancer therapy (D. Pietrangeli et al., 2015).
Chemoreceptor Applications
- 7-Methyl-7-octenenitrile derivatives have been explored in the development of fluorescent chemosensors. Compounds with variable methylene chain lengths have shown potential in detecting and differentiating various metal ions, which could have applications in environmental monitoring and analytical chemistry (Hao-Chih Hung et al., 2009).
Polymerization Studies
- The effect of the methyl substituent in the electrochemical polymerization of 7-methylthionaphthene-indole has been investigated. This research provides insights into the acid-base equilibria involving heterocyclic nitrogen, which is significant for the development of conductive materials (G. Casalbore-Miceli et al., 1990).
Photochemistry and Spectroscopy
- Studies on substituted cyclobutene derivatives, including 7-methyl-bicyclo[4.2.0]oct-7ene, have contributed to the understanding of the excited states responsible for ring-opening and cycloreversion reactions. This research is crucial for the development of light-responsive materials and understanding photochemical processes (W. Leigh et al., 1991).
Propiedades
IUPAC Name |
7-methyloct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODDWICEVUFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443310 | |
| Record name | 7-methyloct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7-octenenitrile | |
CAS RN |
485320-20-5 | |
| Record name | 7-Methyl-7-octenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyloct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)





